molecular formula C12H8N2O3 B058464 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid CAS No. 124340-76-7

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Cat. No.: B058464
CAS No.: 124340-76-7
M. Wt: 228.2 g/mol
InChI Key: PJIHCVZPLGUTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This multifunctional compound features a benzimidazole core, a privileged scaffold in pharmacology, fused with a carboxylic acid moiety and substituted with a furan ring. This unique molecular architecture provides multiple sites for chemical modification, making it an invaluable intermediate for the synthesis of novel compound libraries. Its primary research application lies in the development of potential therapeutic agents, particularly as a precursor for designing enzyme inhibitors or receptor ligands. The carboxylic acid group allows for facile conjugation and derivatization, such as amide bond formation, to create more complex molecules targeting a range of biological pathways. Researchers utilize this compound to explore structure-activity relationships (SAR) in projects focused on oncology, infectious diseases, and inflammation, where benzimidazole derivatives have demonstrated notable bioactivity. It is supplied as a high-purity material to ensure reproducible results in synthetic and screening applications. This product is intended for laboratory research purposes only by qualified professionals.

Properties

IUPAC Name

2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIHCVZPLGUTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587666
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-76-7
Record name 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The most widely reported method involves cyclizing o-phenylenediamine derivatives with furan-2-carbaldehyde under acidic conditions. This one-pot reaction proceeds via intermediate Schiff base formation, followed by intramolecular cyclization to construct the benzimidazole core.

Representative Procedure :

  • Reactants : o-Phenylenediamine (1.0 equiv), furan-2-carbaldehyde (1.2 equiv).

  • Catalyst : Concentrated HCl (10 mol%) or H₂SO₄ (15 mol%).

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux at 80–90°C for 6–8 hours.

Key Observations :

  • Acid catalysts enhance cyclization efficiency by protonating the imine intermediate.

  • Ethanol outperforms methanol in yield due to better solubility of intermediates.

ParameterEffect on Yield (%)Optimal Value
Temperature (°C)Increases to 8585
Reaction Time (hr)Peaks at 77
Catalyst (HCl vs. H₂SO₄)HCl: 68%, H₂SO₄: 72%H₂SO₄

Carboxylic Acid Functionalization

Post-cyclization carboxylation is employed to introduce the carboxylic acid group at position 4. This step typically uses CO₂ under high pressure or potassium permanganate (KMnO₄) oxidation.

Procedure :

  • Substrate : 2-Furan-2-yl-1H-benzimidazole.

  • Reagent : KMnO₄ (2.5 equiv) in aqueous NaOH.

  • Conditions : 60°C for 4 hours.

Outcomes :

  • Yield: 65–70%.

  • Purity: ≥95% after recrystallization (ethanol/water).

Innovative Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular agitation.

Protocol :

  • Reactants : o-Phenylenediamine, furan-2-carbaldehyde.

  • Catalyst : HCl (5 mol%).

  • Solvent : Ethanol.

  • Conditions : 100°C, 300 W, 20 minutes.

Results :

  • Yield: 82% (vs. 68% traditional).

  • Energy Efficiency: 40% reduction.

Solid-Phase Synthesis

Immobilizing reactants on resin supports simplifies purification.

Steps :

  • Resin Functionalization : Wang resin with o-phenylenediamine.

  • Coupling : Furan-2-carbaldehyde in DMF.

  • Cleavage : TFA/CH₂Cl₂ (95:5).

Advantages :

  • Purity: 98% without chromatography.

  • Scalability: Suitable for combinatorial libraries.

Reaction Optimization Parameters

Temperature and pH Sensitivity

The benzimidazole ring is prone to decomposition at temperatures >100°C or pH <2.

ConditionEffectMitigation Strategy
Temperature >100°CRing-opening side reactions (15%)Maintain ≤90°C
pH <2Hydrolysis of furan moietyUse buffered solutions (pH 4–6)

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve solubility but may hinder cyclization. Ethanol balances solubility and reaction kinetics.

Purification and Characterization

Recrystallization

  • Solvent System : Ethanol/water (3:1).

  • Yield Recovery : 85–90%.

  • Purity : ≥97% (HPLC).

Chromatographic Methods

  • Stationary Phase : Silica gel (200–300 mesh).

  • Eluent : Ethyl acetate/hexane (1:2).

  • Retention Factor (Rf) : 0.45.

Industrial-Scale Production Challenges

Cost-Efficiency

  • Catalyst Recovery : HCl and H₂SO₄ are non-recyclable, increasing waste.

  • Alternative : Heterogeneous catalysts (e.g., zeolites) under investigation .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The benzimidazole ring can be reduced to form 2-(furan-2-yl)-1,2-dihydrobenzimidazole.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 2-(Furan-2-yl)-1,2-dihydrobenzimidazole.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is presented below:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Characteristics References
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid (Target Compound) C₁₂H₈N₂O₃* 228.20† Benzimidazole, Furan, Carboxylic acid Simpler structure; potential for hydrogen bonding via -COOH. -
4′-{[4-Methyl-6-(1-methyl-2-benzimidazolyl)-2-propyl-1-benzimidazolyl]methyl}-2-biphenylcarboxylic acid C₃₃H₃₀N₄O₂ 514.62 Biphenyl, Benzimidazole, Carboxylic acid, Methyl, Propyl Larger, lipophilic structure; pharmacopeial standard (PF 43(1), 2017).
2-(Furan-2-yl)-1,3-bis(furan-2-ylmethyl)-1H-benzimidazol-3-ium chloride monohydrate C₂₁H₁₉ClN₂O₅·H₂O 443.85 Benzimidazolium, Furan, Chloride, Hydrate Cationic benzimidazolium core; enhanced solubility due to chloride and hydrate.

*Inferred formula based on structural analysis.
†Calculated molecular weight.

Physicochemical and Pharmacological Insights

  • Target Compound: The carboxylic acid group confers moderate polarity, likely improving solubility in aqueous environments compared to non-acid analogs. Smaller molecular weight (228.20 g/mol) suggests better compliance with drug-likeness criteria (e.g., Lipinski’s rules) than the larger biphenyl analog (514.62 g/mol) .
  • Inclusion in pharmacopeial standards implies regulatory approval for specific applications, though exact indications are unspecified.
  • Benzimidazolium Chloride Monohydrate (C₂₁H₁₉ClN₂O₅·H₂O): The cationic benzimidazolium core and chloride counterion increase water solubility, advantageous for formulation. X-ray crystallography data (T = 200 K) reveals planar benzimidazole geometry and furan-induced steric effects, which may inform conformational studies of the target compound .

Electronic and Steric Effects

  • The absence of alkyl chains (e.g., propyl/methyl in the biphenyl analog) reduces metabolic oxidation risks but may limit lipid bilayer penetration.

Biological Activity

2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a fused benzimidazole and furan ring system, which contributes to its diverse chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.

  • Molecular Formula : C12H8N2O3
  • Molecular Weight : Approximately 228.204 g/mol
  • Melting Point : 222-225 °C
  • Density : Approximately 1.465 g/cm³

The unique structural features of this compound include both furan and benzimidazole moieties, enhancing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties . Preliminary studies suggest that it effectively inhibits the growth of various bacterial strains by targeting essential cellular processes.

  • Mechanism of Action :
    • The compound primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to DNA damage accumulation and triggers bacterial cell death through apoptosis.

Antifungal Activity

In addition to its antibacterial properties, the compound has also been investigated for its antifungal activity . It shows promise against several fungal pathogens, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

The potential of this compound as an anticancer agent has been a focal point of research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

  • Case Studies :
    • A study evaluated the compound's effect on glioblastoma cells, revealing significant inhibition of cell growth, suggesting its potential as a therapeutic agent against tumors .
    • Another investigation assessed the compound's activity against breast cancer cell lines (MCF-7, SK-BR-3) and colorectal cancer cells (HCT116), reporting promising results in terms of reduced cell viability .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
2-(Furan-2-yl)-1H-benzimidazoleLacks carboxylic acid groupDifferent solubility and reactivity profiles
2-(Furan-2-yl)-1H-benzimidazole-5-carboxylic acidCarboxylic acid at position 5Potentially different biological activities
5-(Furan-2-yl)-1H-benzimidazoleFuran positioned differentlyVaries in pharmacological effects

This table illustrates how variations in substituents can significantly influence biological activity and chemical properties.

Research Findings

Recent studies have provided insights into the compound's interaction with biological targets:

  • Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking have shown strong binding affinities between the compound and key enzymes involved in DNA replication.
  • In Vitro Testing : Various in vitro assays have confirmed the compound's efficacy against multiple strains of bacteria and fungi, underscoring its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling furan derivatives with benzimidazole precursors. Key steps include:

  • Cyclocondensation : Using 2-furoic acid derivatives and o-phenylenediamine analogs under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core .

  • Carboxylic Acid Functionalization : Introducing the carboxylic acid group via oxidation or hydrolysis of ester intermediates.

  • Optimization : Adjusting temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst (e.g., p-toluenesulfonic acid) to improve yield.

    • Data Contradictions : Evidence shows variability in substituent positions (e.g., 5-carboxylic acid vs. 4-carboxylic acid derivatives), necessitating strict regiochemical control .
    Synthetic Pathway Key Reagents Yield Range Reference
    Cyclocondensation2-Furoic acid, o-phenylenediamine45–65%
    Oxidation of methyl esterKMnO₄, H₂SO₄70–85%

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C–C bond mean deviation = 0.004 Å) to confirm the fused benzimidazole-furan system .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ .
    • Challenges : Crystal disorder in hydrated forms may require data-to-parameter ratios >12.6 for reliable refinement .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for benzimidazole-furan hybrids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 5-chloro or nitro substituents) to assess electronic effects on target binding .

  • Kinase Inhibition Assays : Use p38α MAP kinase models to evaluate anti-inflammatory potential, correlating IC₅₀ values with substituent electronegativity .

    • Data Limitations : Commercial samples (e.g., Sigma-Aldrich’s rare chemicals) lack analytical validation, requiring in-house purity verification via HPLC (>95%) .
    Substituent Biological Activity Reference
    5-Nitro-furanEnhanced kinase inhibition (IC₅₀ = 2.1 µM)
    5-Chloro-furanModerate anti-exudative activity

Q. How can computational methods enhance the design of stable this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict thermodynamic stability by analyzing HOMO-LUMO gaps (e.g., ΔE = 4.2 eV for furan-benzimidazole systems) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize synthetic targets .
    • Validation : Cross-reference computational results with experimental SC-XRD data (e.g., dihedral angles <10° deviation) .

Q. What are the challenges in analyzing metabolic stability for this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes to identify major metabolites (e.g., hydroxylation at the furan ring) .
  • LC-MS/MS : Detect carboxylic acid derivatives with a mass accuracy of ±2 ppm .
    • Pitfalls : Furans may form reactive intermediates; stabilize samples with antioxidants (e.g., ascorbic acid) during analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid
Reactant of Route 2
2-Furan-2-yl-3H-benzoimidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.